GSK-A1 is a potent and selective inhibitor of phosphatidylinositol 4-kinase type III alpha (PI4KA). [, , ] This enzyme plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and lipid metabolism. [, , ] GSK-A1 is widely used as a pharmacological tool in scientific research to investigate the functions of PI4KA and its downstream signaling pathways. [, , ]
The synthesis of GSK-A1 typically involves organic chemistry techniques focused on constructing the specific molecular framework required for its activity as a kinase inhibitor. While detailed synthetic pathways are not extensively documented in the literature, general methodologies for synthesizing similar compounds often include:
GSK-A1's molecular structure is characterized by specific functional groups that confer its inhibitory properties. The exact structural formula may vary slightly based on the synthesis method, but it generally features:
The molecular weight and other quantitative data can be derived from chemical databases or supplier specifications, providing insights into its solubility and reactivity.
GSK-A1 primarily functions through competitive inhibition of phosphatidylinositol 4-kinase III alpha. The key reactions influenced by GSK-A1 include:
These reactions have significant implications for cellular signaling pathways that depend on these lipids.
The mechanism of action of GSK-A1 involves its binding to the active site of phosphatidylinositol 4-kinase III alpha, thereby preventing substrate access. This inhibition leads to:
Quantitative data from experiments demonstrate significant reductions in receptor endocytosis when cells are treated with GSK-A1.
GSK-A1 exhibits several notable physical and chemical properties:
These properties influence its application in various experimental setups.
GSK-A1 has several applications in scientific research:
PI4Ks generate PI4P, a key phosphoinositide that defines membrane identity and regulates numerous cellular processes:
Table 1: Cellular Functions of PI4P
Cellular Compartment | Primary Function | Consequence of PI4P Depletion |
---|---|---|
Golgi/trans-Golgi | Effector recruitment, vesicle trafficking, sphingolipid metabolism | Golgi dispersion, secretory defects |
Plasma Membrane | PtdIns(4,5)P₂ synthesis, receptor signaling, cytoskeletal regulation | Impaired GPCR signaling, PtdIns(4,5)P₂ depletion upon PLC activation |
Viral Replication Complexes | Membrane scaffolding for viral RNA synthesis | Suppression of viral replication (e.g., HCV) |
Mammalian PI4Ks are classified into two types based on structure, sensitivity to inhibitors, and subcellular localization:
Inhibition: Resistant to wortmannin (PI3K inhibitor).
Type III PI4Ks (PI4KIIIα/PI4KA and PI4KIIIβ/PI4KB):
Table 2: PI4K Enzyme Classification
Property | Type II PI4Ks | Type III PI4Ks |
---|---|---|
Isoforms | PI4KIIα, PI4KIIβ | PI4KIIIα (PI4KA), PI4KIIIβ (PI4KB) |
Molecular Weight | ~56 kDa | >200 kDa |
Primary Localization | Endosomes, TGN (PI4KIIα); cytosol (PI4KIIβ) | ER/PM (PI4KIIIα); Golgi (PI4KIIIβ) |
Key Functions | Endosomal trafficking, lysosomal delivery | PM PtdIns(4,5)P₂ maintenance (PI4KIIIα); Golgi secretion (PI4KIIIβ) |
Wortmannin Sensitivity | Resistant | Sensitive |
GSK-A1 (C₂₉H₂₇FN₆O₄S; MW 574.63 g/mol) is a potent, ATP-competitive inhibitor that selectively targets PI4KIIIα:
Disrupts PtdIns(4,5)P₂ resynthesis (IC₅₀ ≈ 3 nM) during PLC activation without affecting basal PtdIns(4,5)P₂ levels [3] [7].
Cellular Effects:
Sensitizes multidrug-resistant leukemia cells (K562/Adr, HL-60/Adr) to doxorubicin by perturbing membrane-associated efflux mechanisms [3] [4].
Therapeutic Potential:
Table 3: Selectivity Profile of GSK-A1 Against PI4K Isoforms
Isoform | pIC₅₀ | IC₅₀ | Selectivity vs. PI4KA | Functional Consequence of Inhibition |
---|---|---|---|---|
PI4KA (IIIα) | 8.5–9.8 | 1.6–3 nM | Reference | Depletes PM PI4P/PtdIns(4,5)P₂, blocks HCV replication |
PI4KB (IIIβ) | 7.2–7.7 | ~160 nM | ~100-fold | Minimal Golgi PI4P reduction |
PI4KIIα | <5 | >10 μM | >3,000-fold | No detectable effect |
PI4KIIβ | <5 | >10 μM | >3,000-fold | No detectable effect |
Table 4: Key Chemical Properties of GSK-A1
Property | Value |
---|---|
Chemical Name | 5-[2-Amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide |
CAS Number | 1416334-69-4 |
Molecular Formula | C₂₉H₂₇FN₆O₄S |
Molecular Weight | 574.63 g/mol |
SMILES | COc1ncc(cc1S(=O)(=O)Nc1ccccc1F)-c1ccc2nc(N)n(-c3ccc(cc3)N3CCOCC3)c2c1 |
Solubility | ≥2 mg/mL in DMSO; insoluble in water |
Storage | -20°C (powder); -80°C (solution) |
GSK-A1 exemplifies the therapeutic potential and challenges of targeting lipid kinases. While its selectivity enables precise dissection of PI4KA biology, in vivo studies underscore the enzyme's essential role in maintaining PM phosphoinositide pools and gastrointestinal integrity, cautioning against systemic inhibition [7] [9]. Future efforts may focus on localized delivery or combinatorial regimens to leverage its antiviral and chemosensitizing properties.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0